molecular formula C9H19ClN2O B1523021 3-Amino-N-cyclohexylpropanamide hydrochloride CAS No. 115022-98-5

3-Amino-N-cyclohexylpropanamide hydrochloride

Cat. No.: B1523021
CAS No.: 115022-98-5
M. Wt: 206.71 g/mol
InChI Key: QDDMKQCBPYHNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclohexylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans

A study by Fennell et al. (2005) explored the metabolism of acrylamide in humans, focusing on its oral and dermal administration. The study found that acrylamide is metabolized via glycidamide to a lesser extent in humans compared to rodents, and the dermal uptake of acrylamide is approximately 6.6% of the oral uptake. Hemoglobin adduct formation was observed upon administration, suggesting potential implications for biomonitoring human exposure to acrylamide. The study also highlighted that skin acts as a barrier, reducing systemic availability of acrylamide through dermal exposure (Fennell et al., 2005).

Kinetics of Elimination of Acrylamide Metabolites in Humans

Further investigating acrylamide, Fennell et al. (2006) defined the kinetics of elimination of acrylamide and its metabolites following oral and dermal administration. The study revealed that acrylamide is rapidly absorbed and eliminated after oral administration, with a half-life estimated between 3.1-3.5 hours. However, after dermal administration, the uptake of acrylamide is slower, indicating that the skin provides a barrier that limits systemic availability following dermal exposure (Fennell et al., 2006).

Potential Human Reproductive and Developmental Effects of Acrylamide

A monograph by the National Toxicology Program (NTP) and the Center for the Evaluation of Risks to Human Reproduction (CERHR) examined the potential human reproductive and developmental effects of acrylamide. The study discussed acrylamide's metabolism pathways, its use in various industries, and its presence in cooked foods. Acrylamide's metabolism results in several metabolites, and its exposure was postulated to be predominantly through dermal absorption, though recent findings suggest significant exposure through diet as well. The monograph provides a comprehensive review of acrylamide's biological interactions and potential effects on human health, highlighting the importance of understanding its risk factors in occupational settings and through dietary intake (NTP-CERHR Monograph, 2005).

Properties

IUPAC Name

3-amino-N-cyclohexylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMKQCBPYHNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.